2-Fluoro-3-formylbenzonitrile
Overview
Description
2-Fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a formyl group at the third position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formylbenzonitrile typically involves multiple steps starting from o-methylphenol. The process includes nitration to form 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination yields 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid. Finally, the nitro group is reduced to an amino group, and the formyl group is introduced to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-Fluoro-3-hydroxymethylbenzonitrile.
Oxidation: 2-Fluoro-3-carboxybenzonitrile.
Scientific Research Applications
2-Fluoro-3-formylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formylbenzonitrile is not extensively studied. its derivatives are known to interact with various molecular targets and pathways. For instance, fluorine-substituted compounds often exhibit enhanced biological activity due to the unique electronic properties of the fluorine atom, which can influence molecular interactions and stability .
Comparison with Similar Compounds
2-Fluoro-5-formylbenzonitrile: Another fluorinated benzonitrile derivative with a formyl group at the fifth position.
3-Fluoro-4-formylbenzonitrile: A similar compound with the fluorine and formyl groups at different positions on the benzene ring.
Uniqueness: 2-Fluoro-3-formylbenzonitrile is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct reactivity and properties compared to its isomers. This positioning can influence the compound’s electronic distribution and steric effects, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-fluoro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGFQMBUCLOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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